Albendazole sulfone-d3
Overview
Description
Albendazole sulfone-d3 is a deuterated form of albendazole sulfone, a metabolite of albendazole. Albendazole is a benzimidazole anthelmintic used to treat various parasitic worm infections. The deuterated form, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of albendazole sulfone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albendazole sulfone can be synthesized from albendazole through an oxidation process. One method involves using glacial acetic acid as a reaction medium and 30% hydrogen peroxide as an oxidant. The reaction is controlled to ensure the consumption of hydrogen peroxide is suitable, leading to the formation of albendazole sulfone with a purity of over 99.5% . Another method involves using sodium periodate at 25°C for 22 hours, resulting in a product with 90% purity .
Industrial Production Methods
The industrial production of albendazole sulfone typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Albendazole sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of albendazole to form albendazole sulfone .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Common reducing agents like sodium borohydride
Substitution: Various nucleophiles can be used for substitution reactions
Major Products
The major product formed from the oxidation of albendazole is albendazole sulfone. Further oxidation can lead to the formation of albendazole 2-aminosulfone .
Scientific Research Applications
Albendazole sulfone-d3 is used extensively in scientific research as an internal standard for the quantification of albendazole sulfone in various biological samples using mass spectrometry . It is also used in pharmacokinetic studies to understand the metabolism and disposition of albendazole and its metabolites . Additionally, albendazole sulfone has been studied for its inhibitory effects on cytochrome P450 enzymes and its potential use in treating parasitic infections .
Mechanism of Action
Albendazole sulfone exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the intestinal cells of the parasite, ultimately causing its death . Albendazole sulfone also targets Wolbachia, an endosymbiotic bacterium in filarial nematodes, disrupting its growth and reducing its titer .
Comparison with Similar Compounds
Similar Compounds
Albendazole: The parent compound, used as an anthelmintic.
Albendazole sulfoxide: An intermediate metabolite of albendazole.
Mebendazole: Another benzimidazole anthelmintic with a similar structure and function.
Uniqueness
Albendazole sulfone-d3 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. This allows for precise quantification of albendazole sulfone in various biological samples . Additionally, albendazole sulfone’s ability to target both the parasite and its endosymbiotic bacteria makes it a valuable compound in treating parasitic infections .
Properties
IUPAC Name |
trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJYOLYMZNKJB-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016414 | |
Record name | Albendazole sulfone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448345-60-5 | |
Record name | Albendazole sulfone-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1448345-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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